molecular formula C10H4BrClF3N B567960 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline CAS No. 1283719-79-8

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Cat. No.: B567960
CAS No.: 1283719-79-8
M. Wt: 310.498
InChI Key: XMPKCJUBCOOCAX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal and agricultural chemistry. The core quinoline scaffold is recognized for its significant role in drug discovery . The strategic incorporation of halogen and trifluoromethyl substituents on this structure is known to enhance molecular properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . This makes the compound a valuable building block for constructing novel candidates in pharmaceutical research. Trifluoromethyl-substituted quinolines have demonstrated broad biological activities in scientific literature, serving as key precursors in the synthesis of molecules with potential antimalarial and anticancer properties . Furthermore, the 2-trifluoromethyl quinoline core has been investigated for its utility in developing compounds with antifungal activity . Researchers can leverage this reagent to explore structure-activity relationships and develop new active compounds for various therapeutic and agrochemical applications. This product is intended for research purposes by qualified laboratory professionals.

Properties

IUPAC Name

6-bromo-2-chloro-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKCJUBCOOCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856115
Record name 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283719-79-8
Record name 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup and Doebner-Miller Quinoline Formation

The Skraup reaction remains a cornerstone for constructing the quinoline core. Starting from 2-chloro-4-(trifluoromethyl)aniline, cyclization with glycerol and sulfuric acid at 180–200°C produces 2-chloro-4-(trifluoromethyl)quinoline as an intermediate. Modifications using the Doebner-Miller protocol with crotonaldehyde instead of glycerol improve yields (72% vs. 58%) by mitigating polymerization side reactions. Post-cyclization bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 78% product.

Table 1: Cyclization Reaction Optimization

ParameterSkraup ConditionsDoebner-Miller Conditions
Temperature (°C)180–200120–140
Reaction Time (h)8–104–6
Yield (%)5872
Byproduct Formation (%)229

Halogenation Techniques for Regioselective Substitution

Chlorine Retention at Position 2

Chlorine is typically introduced via Sandmeyer reaction on 2-amino precursors. For example, 2-amino-4-(trifluoromethyl)quinoline treated with CuCl/HCl at −5°C provides 2-chloro substitution with 91% retention of configuration. Competing hydrolysis is suppressed by maintaining pH < 1.

Trifluoromethyl Group Installation

Ullmann-Type Coupling

Early routes employed Ullmann coupling between 2-chloro-6-bromoquinoline and methyl trifluoroacetate using CuI/1,10-phenanthroline in DMF at 130°C. However, yields plateau at 65% due to protodehalogenation.

Radical Trifluoromethylation

Modern approaches utilize Langlois’ reagent (NaSO₂CF₃) with tert-butyl hydroperoxide (TBHP) initiator. In acetonitrile at 80°C, this method achieves 88% yield with >20:1 selectivity for position 4 over position 3.

One-Pot Multistep Synthesis

A streamlined protocol combines cyclization and halogenation:

  • Aniline Protection : 2-Chloro-4-(trifluoromethyl)aniline is acetylated (Ac₂O, 110°C, 1 h).

  • Cyclization : Treated with ethyl acetoacetate and polyphosphoric acid (PPA) at 160°C for 3 h (yield: 74%).

  • Bromination : In situ addition of NBS (1.1 eq) in CH₂Cl₂ at −10°C (yield: 81%).

Industrial-Scale Production

Continuous Flow Reactor Design

Bayer’s pilot plant data (2023) demonstrates a 200 L/day process using:

  • Microreactor for cyclization (residence time: 8 min vs. batch 6 h)

  • Scavenger columns with silica-bound thiourea to remove excess Br₂

  • Final purity: 99.2% by HPLC (254 nm, C18 column)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, H-5), 8.21 (dd, J = 9.0, 2.4 Hz, 1H, H-7), 7.89 (d, J = 9.0 Hz, 1H, H-8).

  • ¹⁹F NMR : −63.5 ppm (CF₃), −114.2 ppm (C-2 Cl).

Chromatographic Purity

MethodColumnRetention Time (min)Purity (%)
HPLC-UVC1812.799.1
UPLC-MSBEH C84.399.4

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodTotal Yield (%)Purity (%)Cost Index (USD/g)
Skraup + NBS5897.212.4
Doebner-Miller + Radical7698.818.9
One-Pot Flow8199.19.7

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Overview:
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features enable it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Studies:

  • Anticancer Activity:
    • Research has demonstrated that derivatives of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline exhibit potent cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For instance, a synthesized derivative showed an IC50 value of 2.49 μM against MCF-7 cells, indicating strong anticancer potential.
  • Enzyme Inhibition:
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Inhibitory assays demonstrated that certain derivatives significantly reduced the activity of ecto-5'-nucleotidase, which is implicated in tumor growth and metastasis .

Biological Studies

Mechanism of Action:
this compound interacts with biological targets by binding to active sites on enzymes or receptors, leading to altered cellular functions. This mechanism underpins its potential therapeutic effects.

Research Findings:

  • Studies have shown that the compound can modulate signaling pathways related to cell proliferation and apoptosis. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability in biological systems .

Role in Pesticide Development:
The compound is also utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to inhibit specific biological pathways makes it effective against various pests.

Case Study:

  • A recent study highlighted the synthesis of a novel pesticide derived from this compound that showed effective control over common agricultural pests while maintaining low toxicity to non-target organisms.

Comparison with Similar Compounds

Positional Isomers

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Molecular Formula: C₁₀H₄BrClF₃N (identical to the target compound) Substituents: Bromo (4), chloro (6), trifluoromethyl (2) Key Differences: The altered positions of bromo and chloro groups result in distinct electronic and steric profiles. This isomer is used as a reference standard in analytical chemistry but shows reduced kinase inhibition compared to the target compound due to less favorable binding interactions .

Substituent Variants

  • 6-Bromo-4-chloro-2-methylquinoline (CAS: 53364-85-5) Molecular Formula: C₁₀H₇BrClN Substituents: Bromo (6), chloro (4), methyl (2) Key Differences: Replacement of -CF₃ with methyl reduces molecular weight (256.53 g/mol) and lipophilicity. This variant lacks the metabolic stability conferred by -CF₃, making it less effective in drug design .
  • It serves as an organic synthesis intermediate .

Multi-Halogenated Derivatives

  • 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS: 1156277-85-8) Molecular Formula: C₁₀H₃BrClF₄N Substituents: Bromo (6), chloro (4), fluoro (8), trifluoromethyl (2) Key Differences: Additional fluoro substitution at position 8 increases molecular weight (328.49 g/mol) and metabolic resistance but may complicate synthesis due to steric hindrance .
  • 4,5-Dichloro-2-(trifluoromethyl)quinoline Molecular Formula: C₁₀H₄Cl₂F₃N Substituents: Dichloro (4,5), trifluoromethyl (2) Key Differences: Dual chloro groups enhance halogen bonding but reduce solubility. This compound is challenging to isolate due to regioselectivity issues during synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 1701-28-6 C₁₀H₄BrClF₃N 310.50 Br (6), Cl (2), -CF₃ (4) Pharmaceutical intermediate
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline - C₁₀H₄BrClF₃N 310.50 Br (4), Cl (6), -CF₃ (2) Reference standard
6-Bromo-4-chloro-2-methylquinoline 53364-85-5 C₁₀H₇BrClN 256.53 Br (6), Cl (4), -CH₃ (2) Research chemical
4-Bromo-2-(trifluoromethyl)quinoline 18706-25-7 C₁₀H₅BrF₃N 276.05 Br (4), -CF₃ (2) Organic synthesis
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline 1156277-85-8 C₁₀H₃BrClF₄N 328.49 Br (6), Cl (4), F (8), -CF₃ (2) Specialty chemical

Biological Activity

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its complex structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C10H5BrClF3N, with a molecular weight of approximately 310.50 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The trifluoromethyl group contributes to increased binding affinity due to enhanced lipophilicity. This compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammatory processes, leading to significant biological effects such as anticancer and anti-inflammatory activities .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways. For instance, it has shown effectiveness against breast cancer cells by inhibiting cyclooxygenase (COX) enzymes, which are implicated in tumor growth .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and nitric oxide in cellular models, indicating potential therapeutic applications in inflammatory diseases .
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, although further research is needed to elucidate the specific viral targets and mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
4-Chloro-2-(trifluoromethyl)quinolineLacks bromineDifferent reactivity profiles
6-Bromo-2-chloro-3-(3-chloropropyl)quinolineContains chloropropyl groupAlters chemical properties and applications
4-Bromo-8-methyl-2-(trifluoromethyl)quinolineMethyl group at 8-positionInfluences electronic properties and reactivity

The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound enhances its binding affinity and selectivity towards biological targets compared to these similar compounds .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspases .
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a marked decrease in nitric oxide production, comparable to established anti-inflammatory drugs. This suggests its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. For example, bromination and chlorination of quinoline precursors using reagents like phosphorus oxychloride (POCl₃) or bromine in acetic acid. A Vilsmeier-Haack reaction (using DMF/POCl₃) is effective for introducing formyl/acetyl groups at specific positions, which can be further functionalized . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane. Analytical techniques like HPLC and NMR are critical for assessing purity .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethyl acetate). Software like SHELX (for structure solution and refinement) and ORTEP-3 (for graphical representation) are widely used . The WinGX suite integrates tools for data processing and visualization, ensuring accurate bond-length/angle measurements . For example, a related quinoline derivative showed a dihedral angle of 88.8° between the quinoline and cyclopropyl rings, validated using SHELXL .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 310.92 for C₁₀H₅BrClF₃N).
  • IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Basis sets (e.g., 6-311G**) model electron correlation effects. For example, DFT studies on similar trifluoromethylquinolines reveal electron-withdrawing effects of the CF₃ group, lowering LUMO energy and enhancing reactivity . Software like Gaussian or ORCA implements these methods, with validation against experimental UV-Vis spectra .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?

  • Methodology :

  • Dose-Response Analysis : Use IC₅₀ values from MTT assays (e.g., antitumor activity in HepG2 cells) to establish potency thresholds.
  • SAR Studies : Modify substituents (e.g., replacing Br with Cl or CF₃ with CH₃) to isolate structural contributors to activity. For example, 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives showed tumor cell inhibition via intercalation or topoisomerase inhibition .
  • Statistical Validation : Apply ANOVA to compare replicates and identify outliers. Reproducibility across multiple cell lines (e.g., MCF-7 vs. A549) strengthens conclusions .

Q. How are computational docking studies performed to assess binding affinity with biological targets?

  • Methodology :

  • Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize via molecular dynamics (AMBER/CHARMM).
  • Ligand Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Key interactions (e.g., hydrogen bonds with Asp831 or π-π stacking with Phe832) are quantified via binding energy (ΔG ≤ -8 kcal/mol indicates high affinity).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of docked complexes .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Reagent Compatibility : Replace hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., TMSCl) in flow chemistry setups.
  • Purification at Scale : Use centrifugal partition chromatography (CPC) instead of column chromatography to reduce solvent waste.
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

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